5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline 5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Brand Name: Vulcanchem
CAS No.: 860611-22-9
VCID: VC7896570
InChI: InChI=1S/C19H16Cl2N4O2S/c1-10-22-18-13-7-16(26-2)17(27-3)8-15(13)23-19(25(18)24-10)28-9-11-4-5-12(20)6-14(11)21/h4-8H,9H2,1-3H3
SMILES: CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl)OC)OC
Molecular Formula: C19H16Cl2N4O2S
Molecular Weight: 435.3 g/mol

5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

CAS No.: 860611-22-9

Cat. No.: VC7896570

Molecular Formula: C19H16Cl2N4O2S

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline - 860611-22-9

Specification

CAS No. 860611-22-9
Molecular Formula C19H16Cl2N4O2S
Molecular Weight 435.3 g/mol
IUPAC Name 5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Standard InChI InChI=1S/C19H16Cl2N4O2S/c1-10-22-18-13-7-16(26-2)17(27-3)8-15(13)23-19(25(18)24-10)28-9-11-4-5-12(20)6-14(11)21/h4-8H,9H2,1-3H3
Standard InChI Key KFWCNCRUULYQIU-UHFFFAOYSA-N
SMILES CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl)OC)OC
Canonical SMILES CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl)OC)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold combines a quinazoline heterocycle fused with a triazolo[1,5-c] ring system. Key structural features include:

  • 8,9-Dimethoxy groups: These electron-donating substituents enhance solubility and influence electronic distribution across the quinazoline ring, potentially modulating receptor binding.

  • 2-Methyl group: A small alkyl substituent that may sterically hinder certain metabolic pathways, improving pharmacokinetic stability.

  • 5-[(2,4-Dichlorobenzyl)sulfanyl] moiety: The dichlorinated benzyl group introduces lipophilicity, while the sulfanyl linker (-S-) facilitates covalent interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
CAS No.860611-22-9
Molecular FormulaC19H16Cl2N4O2S\text{C}_{19}\text{H}_{16}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight435.3 g/mol
Key Functional GroupsTriazoloquinazoline, Dichlorobenzyl, Methoxy

Spectroscopic and Physicochemical Profiling

Though experimental data for this specific compound are unavailable, analogous triazoloquinazolines exhibit distinct spectroscopic signatures:

  • NMR: Quinazoline protons typically resonate between δ 7.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm.

  • Mass Spectrometry: Molecular ion peaks (M+\text{M}^+) align with the molecular weight, with fragmentation patterns revealing loss of chlorobenzyl (-C7_7H5_5Cl2_2) and methoxy groups (-OCH3_3).

  • LogP: Estimated at ~3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Pathways and Optimization

Hypothetical Synthesis Strategy

While the exact synthesis of 5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl triazolo[1,5-c]quinazoline remains undocumented, a plausible multi-step route involves:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Triazole Annulation: Cyclization using hydrazine derivatives to introduce the triazolo[1,5-c] ring.

  • Functionalization:

    • Methoxylation via nucleophilic aromatic substitution.

    • Sulfanyl linkage installation through thiol-disulfide exchange with 2,4-dichlorobenzyl mercaptan.

Critical Reaction Parameters:

  • Temperature: Controlled heating (80–120°C) to prevent side reactions.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Challenges in Scale-Up

  • Regioselectivity: Ensuring correct positioning of methoxy and sulfanyl groups.

  • Stability: Susceptibility of the sulfanyl linker to oxidation, necessitating inert atmospheres during synthesis.

Biological Activity and Mechanistic Insights

Hypothetical Targets:

  • Angiogenesis Inhibition: Blocking VEGF signaling pathways.

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3).

Antimicrobial and Antiviral Activity

Quinazoline derivatives disrupt microbial DNA gyrase and viral polymerases. The sulfanyl moiety could chelate metal ions essential for enzyme function.

Anti-Inflammatory Mechanisms

Modulation of COX-2 and NF-κB pathways has been observed in related compounds, suggesting potential for treating chronic inflammation.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: High GI permeability due to moderate LogP.

  • Metabolism: Likely hepatic oxidation via CYP450 enzymes, with potential sulfoxide metabolites.

  • Excretion: Renal clearance predicted for hydrophilic metabolites.

Toxicity Risks

  • Hepatotoxicity: Chronic exposure may strain detoxification pathways.

  • Carcinogenicity: Dichlorobenzyl metabolites could exhibit genotoxicity.

Future Directions in Research

Preclinical Development Priorities

  • In Vitro Screening: Assess potency against cancer cell lines (e.g., MCF-7, A549).

  • In Vivo Efficacy: Rodent models of tumor xenografts and inflammation.

  • SAR Studies: Modify substituents to optimize selectivity and reduce off-target effects.

Clinical Translation Challenges

  • Formulation: Enhancing aqueous solubility through prodrug strategies.

  • Biomarker Identification: Correlating target engagement with therapeutic outcomes.

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